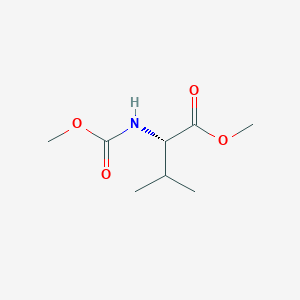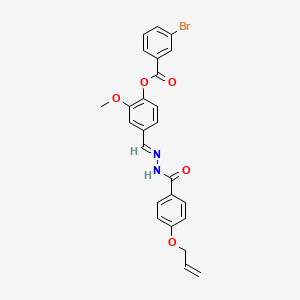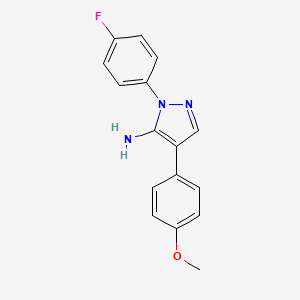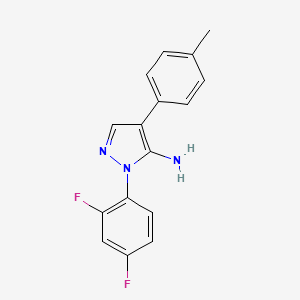
Methyl (methoxycarbonyl)-L-valinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxycarbonyl-L-Valine Methyl Ester, AldrichCPR, is a chemical compound with the empirical formula C8H15NO4. It is a derivative of L-valine, an essential amino acid, and is often used in various chemical and biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxycarbonyl-L-Valine Methyl Ester typically involves the esterification of L-valine with methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol or other alcohols
Industrial Production Methods
Industrial production methods for N-methoxycarbonyl-L-Valine Methyl Ester may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxycarbonyl-L-Valine Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: Conversion to L-valine and methanol in the presence of water and an acid or base.
Substitution: Reaction with nucleophiles to replace the methoxycarbonyl group.
Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-valine and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-methoxycarbonyl-L-Valine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-methoxycarbonyl-L-Valine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of L-valine and methanol, which can then participate in further biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethoxycarbonyl-L-Valine-OH
- N-Methyl-L-valine
- N-CARBOBENZYLOXYLGLYCYL-L-VALINE
- N- (tert-Butoxycarbonyl)-L-valine methyl ester
- N-BENZYLOXYCARBONYL-L-ISOLEUCYL-L-VALINE
Uniqueness
N-methoxycarbonyl-L-Valine Methyl Ester is unique due to its specific methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 |
Clé InChI |
QWGFBSMKDNXREL-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)


![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
![8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043731.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12043735.png)

![tert-butyl N-[3-(hydroxymethyl)-4-methylphenyl]carbamate](/img/structure/B12043756.png)


![N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12043765.png)
